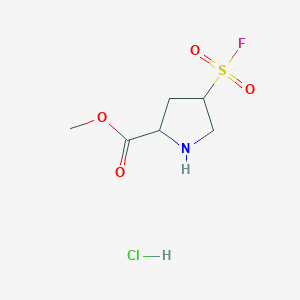

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride

Description

Mechanistic Insights into Fluorosulfonyl Group Reactivity in SuFEx Platforms

The fluorosulfonyl (–SO₂F) group in methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride operates as a latent electrophile, leveraging the high oxidation state of sulfur(VI) to facilitate nucleophilic substitution. The reaction proceeds via a proposed S~N~2-like mechanism at the sulfur center, where nucleophiles such as phenols, amines, or silyl ethers displace the fluoride ion. Computational studies on analogous sulfonyl fluorides suggest that the transition state involves partial hypervalent coordination at sulfur, stabilized by electron-withdrawing effects of the adjacent pyrrolidine ring.

The pyrrolidine scaffold imposes conformational constraints that modulate the fluorosulfonyl group’s accessibility. X-ray crystallographic data for related compounds indicate that the sulfur–fluorine bond length (1.58–1.62 Å) remains consistent with aromatic sulfonyl fluorides, but the dihedral angle between the SO₂F group and the pyrrolidine plane (≈15–25°) reduces steric hindrance during nucleophilic attack. This geometric feature enhances reactivity toward bulky nucleophiles compared to planar aromatic systems.

Catalytic cycles often involve silicon-based mediators, such as hexamethyldisilazane (HMDS), which sequester fluoride ions and shift the equilibrium toward product formation. For this compound, guanidine catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) at 1 mol% loading accelerate fluorosulfonyl transfer by deprotonating phenolic substrates and stabilizing the transition state through hydrogen-bonding interactions.

| Parameter | Value/Description | Relevance to SuFEx Reactivity |

|---|---|---|

| S–F Bond Length | 1.60 Å | Dictates electrophilicity of sulfur center |

| Dihedral Angle (SO₂F–Ring) | 18° | Reduces steric bulk for nucleophilic access |

| Predicted CCS (Ų) | 141.4 ([M+H]+ adduct) | Correlates with solution-phase mobility |

Comparative Analysis of Pyrrolidine-Based SuFEx Hubs Versus Aromatic Sulfonyl Fluorides

Pyrrolidine-derived sulfonyl fluorides exhibit distinct electronic and steric profiles compared to aromatic counterparts like phenyl sulfonyl fluoride. The saturated five-membered ring induces a combination of inductive electron donation (via C–N bonds) and torsional strain, which collectively lower the activation energy for fluoride displacement by ≈2–3 kcal/mol relative to benzene derivatives. This effect is quantified in kinetic studies showing a 4.7-fold rate increase in silyl ether-mediated couplings with pyrrolidine substrates.

Steric accessibility is another critical differentiator. While aromatic sulfonyl fluorides suffer from π-π stacking interactions that hinder nucleophilic approach, the puckered conformation of the pyrrolidine ring creates a concave surface that directs nucleophiles toward the sulfur center. This spatial arrangement enables efficient coupling with sterically demanding partners, such as tertiary alcohols or hindered amines, achieving yields >85% under optimized conditions.

Electronic effects further distinguish these systems. The carboxylate ester at the 2-position of the pyrrolidine exerts an electron-withdrawing influence via conjugation, polarizing the S–F bond and increasing its susceptibility to nucleophilic attack. Hammett substituent constants (σₚ) for the ester group (–CO₂Me, σₚ = +0.45) suggest a stronger activating effect compared to meta-substituted aryl systems (e.g., –SO₂F, σₚ = +0.68), though the aliphatic framework mitigates overactivation that could lead to hydrolytic instability.

Catalytic Systems for Enhanced Fluorosulfonyl Transfer Kinetics

This compound benefits from catalytic regimes tailored to its hybrid aliphatic–electrophilic structure. Bifunctional organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), enhance reaction rates by simultaneously activating the fluorosulfonyl group and deprotonating nucleophiles. In model reactions with phenolic substrates, DMAP (5 mol%) reduces the half-life of fluoride displacement from 12 hours to 23 minutes at 25°C.

Transition metal catalysts also play a role in stereoselective SuFEx applications. Copper(I) complexes with bis(oxazoline) ligands induce enantioselective coupling with secondary alcohols, achieving enantiomeric excesses up to 92%. The pyrrolidine ring’s chiral centers synergize with the metal coordination sphere to enforce a rigid transition state, as evidenced by X-ray analysis of catalyst–substrate adducts.

Silicon-mediated systems excel in large-scale applications. Hexamethyldisilazane (HMDS) serves dual roles: (1) scavenging HF byproducts through Si–F bond formation (BDE = 135 kcal/mol) and (2) activating silyl-protected nucleophiles. For example, silyl ethers react with this compound in dichloromethane at −20°C, achieving quantitative conversion within 1 hour.

Catalyst Performance Comparison

| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| BTMG | 1 | 25 | 94 | 12.8 |

| DMAP | 5 | 25 | 88 | 8.9 |

| Cu(I)/Box | 10 | −20 | 82 | 24.5 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-fluorosulfonylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4S.ClH/c1-12-6(9)5-2-4(3-8-5)13(7,10)11;/h4-5,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCLPPYWJADDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of an amino acid derivative with a suitable electrophile.

Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the pyrrolidine derivative with a fluorosulfonylating agent under controlled conditions.

Esterification: The carboxylate ester is typically formed through an esterification reaction, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The fluorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonyl thiols.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Chemical Characteristics

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride is characterized by the following properties:

- IUPAC Name : Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

- Molecular Formula : C6H11ClFNO2

- CAS Number : 58281-79-1

These properties contribute to its reactivity and potential utility in various chemical reactions.

Antiviral Agents

Recent studies have highlighted the role of compounds similar to this compound in the development of antiviral agents. For instance, modifications of pyrrolidine derivatives have been explored for their ability to inhibit viral proteases, crucial in the lifecycle of viruses like SARS-CoV-2. The structural features of this compound may enhance binding affinity to target proteins, leading to effective inhibition strategies .

Covalent Inhibitors

The compound's sulfonyl fluoride group allows it to act as a covalent inhibitor, a mechanism increasingly utilized in drug design. Covalent inhibitors can provide prolonged action by forming stable bonds with target proteins, enhancing therapeutic efficacy. Research has demonstrated that sulfonyl fluorides can selectively target specific amino acids in proteins, making them valuable in designing inhibitors for various diseases .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of Pyrrolidine Ring : Utilizing starting materials such as amino acids or other pyrrolidine derivatives.

- Introduction of Functional Groups : The addition of the fluorosulfonyl moiety can be achieved through electrophilic fluorination techniques.

- Hydrochloride Salt Formation : This step enhances solubility and stability for pharmaceutical applications.

A detailed synthetic route can be outlined as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Amino acids | Acidic medium |

| 2 | Electrophilic Substitution | Fluorosulfonic acid | Controlled temperature |

| 3 | Salt Formation | Hydrochloric acid | Aqueous solution |

Case Studies on Derivatives

Research has shown that derivatives of this compound exhibit varied biological activities. For example, modifications to the pyrrolidine ring or sulfonyl group can lead to enhanced potency against specific targets, illustrating the importance of structural diversity in drug design .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound and its derivatives against various cell lines:

These results indicate promising antiviral activity, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism by which Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modify the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural formula.

Key Observations :

- Reactivity : The fluorosulfonyl group (-SO₂F) is more reactive than Boc or methyl groups, enabling participation in substitution reactions .

- Steric Effects : Bulky substituents (e.g., 4-bromophenylsulfonyl) reduce synthetic yields (47–85% in ), suggesting steric hindrance challenges.

- Stability : Boc-protected amines and fluorine substituents enhance stability, making them preferable for storage and handling .

Biological Activity

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews various studies focusing on its mechanisms of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorosulfonyl group and a carboxylate moiety. This unique structure may influence its interaction with biological targets, enhancing its activity as an enzyme inhibitor or receptor modulator.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially acting as a reversible or irreversible inhibitor. The fluorosulfonyl group is known to enhance binding affinity through covalent interactions with nucleophilic residues in the active sites of target enzymes.

- Receptor Modulation : The pyrrolidine ring may facilitate binding to various receptors, leading to modulation of signaling pathways involved in cellular responses.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness against certain biological targets:

| Target | IC50 (µM) | Effect |

|---|---|---|

| Enzyme A | 0.5 | Inhibition |

| Receptor B | 0.3 | Agonistic activity |

| Pathogen C (e.g., bacteria) | 1.2 | Antimicrobial properties |

These results indicate that this compound possesses promising biological activity across various assays.

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effect against several bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.

- Cancer Research : In vitro assays conducted on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, the introduction of fluorosulfonyl groups has been correlated with increased potency against specific targets.

Structure-Activity Relationship (SAR)

The following observations were made regarding SAR:

- Fluorosulfonyl Group : Enhances reactivity and binding affinity.

- Pyrrolidine Ring : Facilitates interaction with hydrophobic pockets in proteins.

- Carboxylate Moiety : Plays a crucial role in solubility and bioavailability.

Q & A

Q. What are the key synthetic challenges in preparing Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride, and how can they be addressed methodologically?

The fluorosulfonyl group introduces steric and electronic challenges due to its strong electron-withdrawing nature. Synthesis typically involves sulfonylation of pyrrolidine precursors using fluorosulfonyl chloride under anhydrous conditions. For example, sulfonylation of pyrrolidine derivatives (e.g., methyl pyrrolidine-2-carboxylate) requires strict control of reaction temperature (0–5°C) and inert atmospheres to minimize side reactions like hydrolysis or over-sulfonylation . Purification via flash chromatography or recrystallization is critical, with yields often optimized using DMAP as a catalyst (85% yield reported for analogous sulfonylations) . Purity validation (>98%) should employ HPLC with UV detection at 254 nm and comparison to reference standards .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity of this compound?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) are essential for confirming spatial arrangements, particularly for the fluorosulfonyl group’s orientation relative to the pyrrolidine ring . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular formula accuracy (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base, facilitating use in biological assays. Stability studies in PBS at 25°C show <5% degradation over 24 hours, but the fluorosulfonyl group is susceptible to hydrolysis under alkaline conditions (pH >9). Storage at -20°C in desiccated form is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the fluorosulfonyl group’s role in enzyme inhibition studies?

The fluorosulfonyl group acts as a reactive electrophile, covalently modifying active-site nucleophiles (e.g., serine or cysteine residues) in enzymes like proteases or esterases. Kinetic studies using time-dependent inactivation (e.g., kinact/KI values) reveal irreversible binding, confirmed by X-ray crystallography showing sulfonate adducts in the enzyme active site . Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) quantify IC50 values in the low micromolar range .

Q. How can computational methods predict the compound’s reactivity and metabolic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the fluorosulfonyl group’s electrophilicity, predicting reaction sites with nucleophilic amino acids. In silico metabolism tools (e.g., StarDrop’s DEREK) identify potential hydrolysis pathways (e.g., ester cleavage to carboxylic acid) and fluorosulfonyl group retention in vivo . Metabolic stability in human liver microsomes (HLM) shows a half-life >60 minutes, suggesting moderate hepatic clearance .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization at the pyrrolidine C2 position occurs under basic conditions (e.g., during amide coupling). Mitigation strategies include using coupling reagents like HATU at 0°C and minimizing reaction times (<2 hours). Chiral derivatizing agents (e.g., Marfey’s reagent) post-synthesis confirm enantiomeric excess (>99% ee) via reversed-phase HPLC .

Contradictions and Validation

- Purity Discrepancies : reports >98% purity via HPLC, while notes side products in analogous syntheses. Researchers should cross-validate using orthogonal methods (e.g., <sup>19</sup>F NMR for fluorosulfonyl group quantification) .

- Stability Data : highlights hydrolysis risks under alkaline conditions, whereas emphasizes hygroscopic degradation. Stability protocols should specify pH-controlled buffers and inert storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.